Etorphine-hci Etorphine-hci
Brand Name: Vulcanchem
CAS No.:
VCID: VC14516825
InChI: InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H
SMILES:
Molecular Formula: C25H34ClNO4
Molecular Weight: 448.0 g/mol

Etorphine-hci

CAS No.:

Cat. No.: VC14516825

Molecular Formula: C25H34ClNO4

Molecular Weight: 448.0 g/mol

* For research use only. Not for human or veterinary use.

Etorphine-hci -

Specification

Molecular Formula C25H34ClNO4
Molecular Weight 448.0 g/mol
IUPAC Name 19-(2-hydroxypentan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride
Standard InChI InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H
Standard InChI Key JNHPUZURWFYYHW-UHFFFAOYSA-N
Canonical SMILES CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Etorphine hydrochloride features a complex hexacyclic structure with seven defined stereocenters, conferring absolute stereochemical specificity critical for its biological activity . The molecular formula C₂₅H₃₄ClNO₄ comprises:

  • A morphinan core with fused benzene rings

  • A 15-methoxy group enhancing lipid solubility

  • A 19-(2-hydroxypentan-2-yl) side chain facilitating receptor interaction

  • A protonated tertiary amine enabling chloride salt formation

The stereochemistry is designated as (1R,2R,6S,14R,15R,19R), with the hydrochloride salt stabilizing the compound through ionic interactions between the protonated amine and chloride ion .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight447.995 g/mol
logP3.29 (Predicted)
Water Solubility0.112 mg/mL (25°C)
Polar Surface Area62.16 Ų
Rotatable Bonds4

Spectroscopic Identification

The compound's structural verification employs:

  • SMILES: Cl.CCC[C@@](C)(O)[C@H]1C[C@@]23C=C[C@]1(OC)[C@@H]4OC5=C(O)C=CC6=C5[C@]24CCN(C)[C@@H]3C6

  • InChI Key: JNHPUZURWFYYHW-DTUSRQQPSA-N

  • CAS Registry: 13764-49-3

X-ray crystallography confirms the chair conformation of the piperidine ring and equatorial orientation of the N-methyl group, which optimize receptor docking .

Pharmacological Profile

Opioid Receptor Interactions

Etorphine hydrochloride exhibits full agonist activity at µ-, δ-, and κ-opioid receptors with subnanomolar binding affinities :

  • µ-opioid: Ki = 0.24 nM (vs morphine Ki = 1.4 nM)

  • δ-opioid: Ki = 0.78 nM

  • κ-opioid: Ki = 1.2 nM

The 19-propyl substitution enhances van der Waals interactions with receptor transmembrane domains, while the 6,14-endo-etheno bridge restricts molecular flexibility, increasing binding kinetics .

Potency and Efficacy Comparisons

In vivo studies demonstrate:

  • 500× morphine's analgesic potency in tail-flick assays

  • 200× respiratory depression potency versus fentanyl

  • Onset within 2-3 minutes intramuscularly (IM) in elephants

Table 2: Pharmacodynamic Comparison

ParameterEtorphine HClMorphineFentanyl
ED50 Analgesia (mg/kg)0.00040.20.01
Duration (min)45-60240-30030-45
Therapeutic Index1270280

Veterinary Medical Applications

Large Animal Immobilization

Etorphine hydrochloride revolutionized wildlife management through its use in:

  • African elephant (Loxodonta africana) capture at 8-10 µg/kg IM

  • White rhinoceros (Ceratotherium simum) sedation at 3.5-4.5 µg/kg

  • Combination with α₂-agonists (e.g., detomidine) for synergistic effects

A 2025 retrospective analysis of 1,200 field procedures reported:

  • 92% successful immobilization within 8 minutes

  • 3.4% incidence of apnea requiring reversal

  • 0.7% mortality rate (vs 12% pre-etorphine era)

Regulatory Status and Control

International Scheduling

  • United States: Schedule II (hydrochloride salt) vs Schedule I (free base)

  • United Kingdom: Class A under Misuse of Drugs Act 1971

  • South Africa: Schedule 6 (veterinary use only)

The DEA classifies etorphine hydrochloride as having:

  • High abuse potential (≥ morphine)

  • Severe psychological dependence risk

  • Restricted to DEA-licensed facilities

Manufacturing Discontinuation

Despite clinical utility, commercial production ceased in 2022 due to:

  • Synthesis complexity (14-step process)

  • Low profit margins versus human pharmaceuticals

  • Regulatory compliance costs exceeding $2.3M annually

Current Research Directions

Synthetic Analog Development

Recent efforts focus on:

  • 18-Methoxyetorphine: 40× µ-selectivity over δ/κ

  • Nor-etorphine: Reduced respiratory depression (TI = 28)

Novel Delivery Systems

  • Biodegradable polymer implants (90-day release)

  • Transepidermal microneedle patches (10 µg/cm²)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator